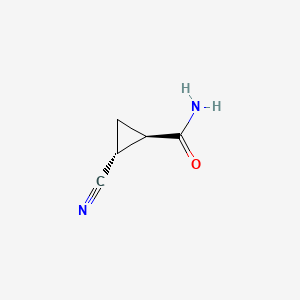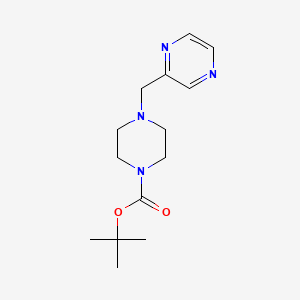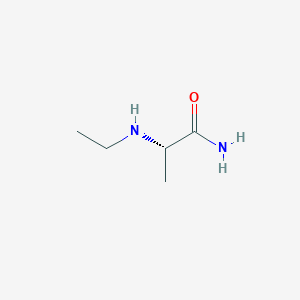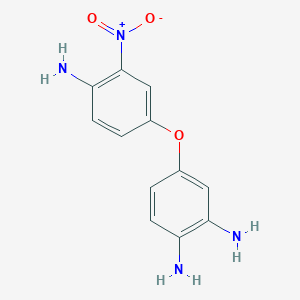
2,5-Bis(4-nitrophenyl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-nitrophenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family This compound is characterized by its two 4-nitrophenyl groups attached to the 2 and 5 positions of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-nitrophenyl)-1,3-oxazole typically involves the reaction of 4-nitrobenzaldehyde with an appropriate oxazole precursor under specific conditions. One common method includes the use of a condensation reaction where 4-nitrobenzaldehyde reacts with an oxazole derivative in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-nitrophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Reduction: The major product is 2,5-Bis(4-aminophenyl)-1,3-oxazole.
Substitution: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Aplicaciones Científicas De Investigación
2,5-Bis(4-nitrophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-nitrophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by forming reactive oxygen species (ROS) and other reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Bis(4-aminophenyl)-1,3-oxazole
- 2,5-Bis(4-bromophenyl)-1,3-oxazole
- 2,5-Diphenyl-1,3-oxazole
Uniqueness
2,5-Bis(4-nitrophenyl)-1,3-oxazole is unique due to its nitro groups, which impart distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of nitro groups makes it more versatile in undergoing various chemical transformations and exploring different applications .
Propiedades
Fórmula molecular |
C15H9N3O5 |
|---|---|
Peso molecular |
311.25 g/mol |
Nombre IUPAC |
2,5-bis(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C15H9N3O5/c19-17(20)12-5-1-10(2-6-12)14-9-16-15(23-14)11-3-7-13(8-4-11)18(21)22/h1-9H |
Clave InChI |
NTZWKGGAODIHMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Fluoromethyl)pyrazol-4-YL]-2-oxo-acetic acid potassium salt](/img/structure/B13892938.png)




![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)



![2,17-Dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13893003.png)
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)


